2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid
Description
Properties
IUPAC Name |
2-[(1-methylpyrazol-3-yl)methyl]propanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-10-3-2-5(9-10)4-6(7(11)12)8(13)14/h2-3,6H,4H2,1H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZZLIABFXELAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)CC(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Overview
The preparation of 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid generally involves:
- Formation of the 1-methyl-1H-pyrazole core,
- Introduction of the methyl substituent at the 3-position of the pyrazole ring,
- Attachment of the pyrazolylmethyl group to the propanedioic acid skeleton.
Preparation of 1-Methyl-1H-pyrazole Core
The key intermediate, 1-methyl-1H-pyrazole, can be synthesized via condensation reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds or esters.
Example synthesis of 1-methyl-1H-pyrazol-3(2H)-one:
- React methyl 3-methoxyacrylate with aqueous monomethylhydrazine in methanol at 25°C.
- Maintain the pH at 12 using 17% aqueous sodium hydroxide during the addition and stirring for 6 hours.
- This reaction yields 3-hydroxy-1-methylpyrazole with a 75% yield and a high isomeric ratio favoring the 3-hydroxy isomer over the 5-hydroxy isomer (≥15:1).
This step is crucial for obtaining the methylated pyrazole ring that will be further functionalized.
Attachment of Pyrazolylmethyl Group to Propanedioic Acid
The linkage of the pyrazolylmethyl moiety to the propanedioic acid backbone can be achieved via nucleophilic substitution or Michael addition reactions involving malonate derivatives.
- β-Amino dicarbonyl compounds, including substituted malonic acids, can be synthesized efficiently by aza-Michael addition reactions of amines to α,β-unsaturated carbonyl compounds.
- Polyethylene glycol (PEG) promoted Michael addition reactions provide an eco-friendly method for preparing β-amino dicarbonyl compounds, which are structurally related to the target compound.
Reaction Conditions and Purification
| Step | Conditions | Notes |
|---|---|---|
| Pyrazole ring formation | Methanol solvent, 25°C, pH 12 (NaOH) | 6-hour stirring; 75% yield; isomer ratio ≥15:1 |
| Michael addition (β-amino dicarbonyl synthesis) | PEG-promoted, mild conditions | Eco-friendly, efficient for β-amino dicarbonyls |
| Organic layer washing | Deionized water, sodium bicarbonate, sodium chloride solutions | Temperature 50–55°C; multiple washes for purity |
| Crystallization | Cooling from 70–75°C to 0–5°C | Stirring at each temperature step for 60 min |
| Drying | Air oven or reduced pressure at 40–50°C | 15–20 hours for complete drying |
Research Findings and Analytical Data
- The synthesis of pyrazole derivatives shows high regioselectivity and yields when pH and temperature are carefully controlled during hydrazine condensation reactions.
- Michael addition reactions to prepare β-amino dicarbonyl compounds, which are structurally analogous to the target compound, demonstrate significant rate acceleration in aqueous media, suggesting potential for environmentally benign synthesis.
- Purification by controlled crystallization and solvent washing ensures high purity of pyrazole derivatives, which is critical for biological applications and further chemical transformations.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Hydrazine condensation (pyrazole core) | Methyl 3-methoxyacrylate, monomethylhydrazine, NaOH, MeOH, 25°C | 75 | High regioselectivity, isomer ratio ≥15:1 |
| Aza-Michael addition | α,β-unsaturated carbonyl, amines, PEG | High | Eco-friendly, efficient for β-amino dicarbonyls |
| Organic layer purification | Water, sodium bicarbonate, sodium chloride | N/A | Multiple washes at 50–55°C for purity |
| Crystallization & drying | Cooling 70°C → 0°C, air oven 40–50°C | N/A | Controlled crystallization for purity |
Chemical Reactions Analysis
Types of Reactions: 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the propanedioic acid moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Applications in Medicinal Chemistry
The compound's structure allows it to serve as a precursor for synthesizing bioactive molecules. Research indicates that compounds containing pyrazole moieties exhibit diverse biological activities, making them valuable in drug development.
Potential Biological Activities:
- Anti-inflammatory effects: Pyrazole derivatives are known for their ability to modulate inflammatory pathways.
- Analgesic properties: The compound may interact with pain receptors, providing relief from pain.
- Antitumor activity: Certain structural features of pyrazole derivatives have been linked to anticancer properties.
Case Study 1: Anti-inflammatory Activity
In a study examining the anti-inflammatory properties of various pyrazole derivatives, 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid demonstrated significant inhibition of pro-inflammatory cytokines in vitro. This suggests its potential utility in developing anti-inflammatory drugs.
Case Study 2: Antitumor Efficacy
Another research project focused on the antitumor efficacy of pyrazole derivatives showed that this compound could inhibit the growth of specific cancer cell lines. The mechanism was attributed to its ability to induce apoptosis through the activation of caspase pathways.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity. The compound may inhibit enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid with structurally related propanedioic acid derivatives, focusing on substituent effects, physicochemical properties, and inferred applications.
Table 1: Structural and Functional Comparison
Key Differences and Implications
Substituent Effects on Polarity and Solubility: The pyrazole-methyl-propanedioic acid retains two carboxylic acid groups, rendering it water-soluble at physiological pH (unlike its esterified counterparts). In contrast, the perfluoroalkyl esters [238420-68-3, 238420-80-9] are highly hydrophobic due to fluorinated chains, favoring nonpolar solvents . The pyrazole’s nitrogen atoms enable hydrogen bonding (as donor/acceptor), which may influence crystal packing or biological interactions . Fluorinated derivatives lack H-bond donors, relying on van der Waals interactions.
Reactivity and Stability :
- The carboxylic acid groups in the target compound allow for salt formation or coordination with metal ions, relevant to catalysis or metal-organic frameworks (MOFs). Ester derivatives [238420-68-3, 238420-80-9] are more hydrolytically stable but less reactive toward metals.
- The ethenyloxy groups in [238420-80-9] suggest utility in polymerization, forming fluorinated polymers with thermal/chemical resistance .
Applications: Pharmaceutical Potential: The pyrazole-carboxylic acid structure is analogous to bioactive molecules (e.g., COX-2 inhibitors), though specific activity data are unavailable. Materials Science: Fluorinated esters are industry staples for water-repellent coatings, while the pyrazole derivative’s H-bonding capacity may aid in designing crystalline materials with tailored porosity .
Biological Activity
2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Synthesis
The compound features a pyrazole ring substituted with a methyl group and a propanedioic acid moiety. The synthesis typically involves the alkylation of 1-methyl-1H-pyrazole with halogenated propanedioic acid derivatives under basic conditions. This method can be optimized through continuous flow processes to enhance yield and purity, adhering to green chemistry principles to minimize waste.
Antimicrobial Activity
Research indicates that 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid exhibits significant antimicrobial properties. Studies have shown that derivatives of pyrazole compounds often display activity against various bacterial strains, suggesting a potential application in developing new antibiotics .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It is believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
Antitumor Activity
A notable area of research is the antiproliferative activity of pyrazole derivatives against tumor cell lines. For instance, related compounds have shown GI(50) values in the sub-micromolar range across more than 50 types of tumor cell lines. This suggests that 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid may also possess similar antitumor properties .
The biological activity of 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid is largely attributed to its ability to interact with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity. It is hypothesized that the compound may inhibit enzymes by binding to their active sites, thereby modulating various biochemical pathways .
Comparative Analysis
To better understand the uniqueness of 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Methyl-1H-pyrazole | Simple pyrazole without propanedioic acid | Limited biological activity |
| 3,5-Dimethylpyrazole | Pyrazole derivative with additional methyl groups | Moderate antimicrobial activity |
| Pyrazolo[1,5-a]pyrimidines | Condensed heterocyclic systems | Notable anticancer properties |
The presence of both a pyrazole ring and a propanedioic acid moiety in 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid enhances its reactivity and potential biological activity compared to its simpler analogs .
Case Studies
Several studies highlight the efficacy of pyrazole derivatives in various biological contexts:
- Antitumor Efficacy : A study demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibited selective cytotoxicity against leukemia cells, indicating the potential for developing targeted cancer therapies using compounds related to 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid .
- Antimicrobial Studies : Research on similar compounds revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, supporting further investigation into the bioactive potential of this compound class .
Q & A
Q. What are the common synthetic routes for 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid?
- Methodological Answer : A typical synthesis involves coupling a pyrazole derivative with a propanedioic acid precursor. For example:
Reaction Setup : Dissolve 1-methylpyrazole derivatives in tetrahydrofuran (THF) and add tripotassium phosphate as a base to facilitate nucleophilic substitution .
Coupling Step : Introduce methyl 3-chloro-3-oxopropanoate to form the ester intermediate, followed by hydrolysis to yield the propanedioic acid derivative.
Purification : Use ethyl acetate/water partitioning, brine washes, and reduced-pressure evaporation to isolate the crude product .
- Key Tools : LCMS (to confirm molecular ion peaks, e.g., m/z 407 [M+H]⁺) and HPLC (retention time analysis) .
Q. How is the purity and structural integrity of the compound validated?
- Methodological Answer :
- Chromatography : HPLC under conditions like SQD-FA05 (retention time: 0.81 minutes) ensures purity .
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and hydrogen environments.
- Mass Spectrometry : LCMS to verify molecular weight and fragmentation patterns .
- Crystallography : Single-crystal X-ray diffraction (using SHELX for refinement) resolves absolute configuration .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disordered moieties) be resolved during structure determination?
- Methodological Answer :
- Refinement Software : Use SHELXL for small-molecule refinement, leveraging its robust handling of twinned data and anisotropic displacement parameters .
- Validation Tools : ORTEP-III (with GUI) visualizes thermal ellipsoids and hydrogen bonding networks to identify disorder .
- Data Cross-Check : Compare experimental dihedral angles (e.g., 16.83° between pyrazole and methoxyphenyl groups) with computational models .
Q. What strategies are employed to analyze hydrogen-bonding patterns in the crystal lattice?
- Methodological Answer :
- Graph Set Analysis : Apply Etter’s formalism to classify hydrogen bonds (e.g., D, R₂²(8) motifs) using directional interactions from crystallographic data .
- Software Tools : SHELXPRO interfaces with hydrogen-bonding parameter extraction, while PLATON validates geometric criteria (e.g., O–H⋯N bonds with d = 2.02 Å) .
- Thermal Parameters : Refine H-atom positions using riding models (C–H = 0.95–0.98 Å) and free refinement for hydroxyl protons .
Q. How is regioselectivity achieved during pyrazole functionalization in related compounds?
- Methodological Answer :
- Substrate Control : Use sterically hindered bases (e.g., K₃PO₄) to direct substitution to the pyrazole’s 3-position .
- Aza-Michael Addition : For hybrid systems, employ α,β-unsaturated esters to selectively add nucleophiles to the β-carbon .
- Monitoring : Track reaction progress via TLC or in situ IR spectroscopy to optimize regioselectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
